molecular formula C8H15I B3045408 (3-Iodopropyl)cyclopentane CAS No. 106211-63-6

(3-Iodopropyl)cyclopentane

Cat. No. B3045408
CAS RN: 106211-63-6
M. Wt: 238.11 g/mol
InChI Key: HYKSZBRSHHUITN-UHFFFAOYSA-N
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Description

(3-Iodopropyl)cyclopentane is a chemical compound that is widely used in scientific research for its unique properties. It is a cyclopentane derivative with an iodine atom attached to one of the carbons in the cyclopentane ring. This compound has a wide range of applications in various fields, including organic chemistry, biochemistry, and medicinal chemistry.

Scientific Research Applications

1. Carboxylic Acid Functional Group Isostere

(3-Iodopropyl)cyclopentane's relative, cyclopentane-1,3-dione, demonstrates the potential as a novel isostere for the carboxylic acid functional group. This is supported by studies indicating that cyclopentane-1,3-diones can exhibit similar physical-chemical properties to carboxylic acids and tetrazole residues (Ballatore et al., 2011).

2. Synthesis of Sodium Channel Blockers

Cyclopentane-based compounds, closely related to (3-Iodopropyl)cyclopentane, have been evaluated for their activity against the peripheral nerve sodium channel Na(V)1.7. These compounds have shown promise in models of inflammatory and neuropathic pain (Ok et al., 2006).

3. Structural Studies in Chemistry

Cyclopentane's phase diagram and structural properties have been extensively studied. These studies are crucial for understanding the properties of cyclopentane and its derivatives like (3-Iodopropyl)cyclopentane (Torrisi et al., 2008).

4. Asymmetric Synthesis of Cyclopentanes

The palladium-catalyzed trimethylenemethane (TMM) cycloaddition process has been employed for the efficient and asymmetric synthesis of cyclopentanes, which is relevant to the study and application of (3-Iodopropyl)cyclopentane (Trost et al., 2007).

5. Homolytic Substitution Reactions

(3-Iodopropyl)cyclopentane, through its involvement in homolytic substitution reactions, contributes to the formation of substituted cyclopropanes, offering insights into reaction mechanisms in organic chemistry (Curran & Gabarda, 1999).

6. Oxidative Cyclization Reactions

The cyclopentane structure, similar to (3-Iodopropyl)cyclopentane, plays a role in the oxidative cyclization reactions catalyzed by iodobenzene. This process generates cyclopentane products with unique stereochemistry (Rodríguez & Moran, 2011).

7. Thermodynamics and Pseudorotation Studies

Research on cyclopentane, a close relative of (3-Iodopropyl)cyclopentane, has contributed to the understanding of its thermodynamic properties and the concept of pseudorotation, critical for chemical thermodynamics (Mccullough et al., 1959).

8. Electrochemical-Induced Intermolecular Selective Annulation

Cyclopentanes, akin to (3-Iodopropyl)cyclopentane, have been synthesized via electrochemical mediator-induced intermolecular selective annulation, illustrating an efficient method for creating complex cyclopentane structures (Guan et al., 2022).

9. Hypervalent Iodine Reagents in Functionalization

The functionalization of fused cyclopentane derivatives using hypervalent iodine reagents demonstrates the chemical versatility of cyclopentane structures, relevant to (3-Iodopropyl)cyclopentane (Moriarty et al., 1998).

10. Desalination Applications

Cyclopentane hydrates, closely related to (3-Iodopropyl)cyclopentane, have been investigated as potential candidates for sustainable desalination processes, demonstrating the practical applications of cyclopentane in environmental technology (Ho-Van et al., 2019).

Future Directions

: Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. ChemTexts, 1(14). Link : Sigma-Aldrich. (n.d.). (3-Iodopropyl)cyclopentane. Link : LibreTexts. (n.d.). Conformations of Cycloalkanes. Link

properties

IUPAC Name

3-iodopropylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15I/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKSZBRSHHUITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573470
Record name (3-Iodopropyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106211-63-6
Record name (3-Iodopropyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-cyclopentylpropyl 4-bromobenzenesulfonate (Preparation 12, 1.0 g, 2.85 mmol) in acetone (30 ml) was added sodium iodide (1.0 g, 6.67 mmol) and the reaction mixture was left to stir at room temperature for 16 h. The resulting precipitate was filtered and the filtrate was diluted with water (100 ml) and extracted with dichloromethane (100 ml). The extract was washed with brine (100 ml), dried (MgSO4) and concentrated in vacuo to give the title compound as a light pink oil (0.60 g, 90%).
Name
3-cyclopentylpropyl 4-bromobenzenesulfonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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